molecular formula C30H27N3O15 B1671361 Enterobactin CAS No. 28384-96-5

Enterobactin

Cat. No. B1671361
CAS RN: 28384-96-5
M. Wt: 669.5 g/mol
InChI Key: SERBHKJMVBATSJ-BZSNNMDCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Enterobactin, also known as enterochelin, is a high-affinity siderophore that acquires iron for microbial systems . It is primarily found in Gram-negative bacteria, such as Escherichia coli and Salmonella typhimurium . This compound is the strongest siderophore known, binding to the ferric ion (Fe 3+) with an affinity of K = 10^52 M^−1 .


Synthesis Analysis

This compound is synthesized by a non-ribosomal peptide synthase . The synthesis of this compound was achieved via an iterative assembly based on a 3-hydroxylysine building block over 14 steps with an overall yield of 3% . The produced siderophores were purified and characterized using 1H, 13C NMR, IR spectroscopy .


Molecular Structure Analysis

This compound has a chemical formula of C30H27N3O15 and a molecular weight of 669.55 g/mol . It is a cyclic trimer composed of 2,3-dihydroxy-N-benzoylserine .


Chemical Reactions Analysis

This compound is involved in various chemical reactions, particularly in response to oxidative stress . It has been observed that strains impaired in this compound production, uptake, and hydrolysis were more susceptible to the oxidative damage caused by both hydrogen peroxide and paraquat than the wild-type strain .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 669.55 g/mol . It is a compound synthesized by a non-ribosomal peptide synthase, as well as a bacterial metabolite and iron carrier that binds to Fe3+ and Fe2+ in solution, but not to iron .

Scientific Research Applications

Iron Scavenging and Immune System Evasion

Enterobactin, a siderophore produced by enteric bacteria, plays a crucial role in iron scavenging. In mammals, its effectiveness is compromised due to hydrophobicity and sequestration by siderocalin, a component of the innate immune system. Pathogenic strains of E. coli and Salmonella modify this compound through glycosylation and linearization, forming salmochelins that evade siderocalin and restore iron-scavenging ability in mammals (Fischbach et al., 2006).

Antibiotic Treatment Resistance

Enterobacter species, including E. aerogenes and E. cloacae, exhibit resistance to antibiotic treatment. They control membrane permeability and express detoxifying enzymes that degrade or inactivate antibiotics. Their genetic adaptability also allows them to acquire resistance genes, contributing to their survival and antibiotic resistance (Davin-Régli & Pagés, 2015).

Gut Microbiota Dynamics

This compound is involved in the dynamics of gut microbiota, especially during inflammation. E. coli Nissle 1917, a probiotic bacterium, uses microcins (small proteins with antimicrobial activity) to limit the expansion of Enterobacteriaceae in the inflamed gut. This strategy inhibits enteric pathogens and reduces enterobacterial blooms, showcasing this compound's role in microbial competition and gut health (Sassone-Corsi et al., 2016).

Streptomyces Production

This compound is also produced by Streptomyces species, not just Enterobacteriaceae. It's identified as a typical iron-chelating siderophore in these organisms, contributing to their metabolic and physiological adaptability (Fiedler et al., 2001).

Oxidative Stress Response

This compound is linked to the oxidative stress response in bacteria. E. coli strains lacking components of the this compound system show increased sensitivity to oxidative stressors. This suggests that this compound's protective role extends beyond iron scavenging, playing a part in radical stabilization and stress resistance (Peralta et al., 2016).

Antibiotic Delivery Enhancement

This compound's structure has been leveraged to enhance the delivery of antibiotics like ciprofloxacin. By conjugating this compound with antibiotics, it serves as a targeted delivery mechanism against E. coli strains, improving antibiotic efficacy (Neumann et al., 2018).

Pathogenicity and Virulence

In pathogenic bacteria, this compound is associated with virulence factors. It is involved in the synthesis ofcompounds like salmochelins, which are modified forms of this compound that help pathogens evade the host's immune response. These modifications make this compound more effective in iron acquisition in host environments, contributing to the virulence of pathogenic E. coli and Salmonella strains (Fischbach et al., 2006).

Targeted Antibacterial Activity

This compound can be utilized in designing targeted antibacterial strategies. For example, conjugating this compound with ciprofloxacin created a targeted antibacterial compound against pathogenic E. coli strains. This approach leverages the pathogen's own iron uptake machinery to deliver the antibiotic directly into the bacterial cells (Neumann et al., 2018).

Impact on Microbiota and Pathogen Survival

In the context of the gut microbiota, this compound plays a role in the survival of E. coli during inflammation. Its production and activity can affect the gut microbial balance, influencing both commensal and pathogenic bacterial populations. This highlights this compound's role in microbial ecology and its potential impact on gut health (Sassone-Corsi et al., 2016).

Role in Oral Microbiota

This compound is also produced by commensal oral bacteria like Rothia mucilaginosa. It plays a role in iron acquisition within the oral cavity and can impact the growth of other oral microbes. This adds a layer to our understanding of the chemical ecology of oral microbiota (Uranga et al., 2020).

Mechanism of Action

Enterobactin acquires iron for microbial systems by binding to the ferric ion (Fe 3+) with high affinity . It is capable of chelating even in environments where the concentration of ferric ion is held very low, such as within living organisms .

Future Directions

Siderophores like Enterobactin have potential applications in different sectors including agriculture, environment, biosensors, and the medical field . The ability of siderophores to complex several metals, in addition to Fe(III), considerably expands their possibilities of utilization . Future trends regarding the production and use of siderophores are being discussed .

properties

IUPAC Name

N-[(3S,7S,11S)-7,11-bis[(2,3-dihydroxybenzoyl)amino]-2,6,10-trioxo-1,5,9-trioxacyclododec-3-yl]-2,3-dihydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27N3O15/c34-19-7-1-4-13(22(19)37)25(40)31-16-10-46-29(44)18(33-27(42)15-6-3-9-21(36)24(15)39)12-48-30(45)17(11-47-28(16)43)32-26(41)14-5-2-8-20(35)23(14)38/h1-9,16-18,34-39H,10-12H2,(H,31,40)(H,32,41)(H,33,42)/t16-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERBHKJMVBATSJ-BZSNNMDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)OCC(C(=O)OCC(C(=O)O1)NC(=O)C2=C(C(=CC=C2)O)O)NC(=O)C3=C(C(=CC=C3)O)O)NC(=O)C4=C(C(=CC=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C(=O)OC[C@@H](C(=O)OC[C@@H](C(=O)O1)NC(=O)C2=C(C(=CC=C2)O)O)NC(=O)C3=C(C(=CC=C3)O)O)NC(=O)C4=C(C(=CC=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27N3O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40182617
Record name Enterobactin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40182617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

669.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28384-96-5, 9001-98-3
Record name Enterobactin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28384-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Enterobactin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028384965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enterobactin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40182617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENTEROBACTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35C9R2N24F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Chymosin preparation, escherichia coli k-12
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032199
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Enterobactin
Reactant of Route 2
Reactant of Route 2
Enterobactin
Reactant of Route 3
Reactant of Route 3
Enterobactin
Reactant of Route 4
Enterobactin
Reactant of Route 5
Enterobactin
Reactant of Route 6
Enterobactin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.